1-[2-(2-nitrophenoxy)ethyl]pyrrolidine
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Overview
Description
1-[2-(2-Nitrophenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a pyrrolidine ring attached to a 2-nitrophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2-Nitrophenoxy)ethyl]pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrophenol with 2-chloroethylpyrrolidine in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Nitrophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Reduction: 1-[2-(2-Aminophenoxy)ethyl]pyrrolidine.
Substitution: Various substituted phenoxyethylpyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-Nitrophenoxy)ethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological responses.
Comparison with Similar Compounds
1-[2-(4-Nitrophenoxy)ethyl]pyrrolidine: Similar structure but with the nitro group in the para position.
1-[2-(2-Aminophenoxy)ethyl]pyrrolidine: Reduction product of 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine.
1-[2-(2-Methoxyphenoxy)ethyl]pyrrolidine: Similar structure with a methoxy group instead of a nitro group.
Uniqueness: this compound is unique due to the position of the nitro group, which influences its reactivity and potential applications. The ortho-nitro group can participate in intramolecular interactions, affecting the compound’s chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-5-1-2-6-12(11)17-10-9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXRMDMMIIYPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198269 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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